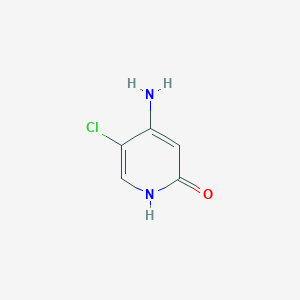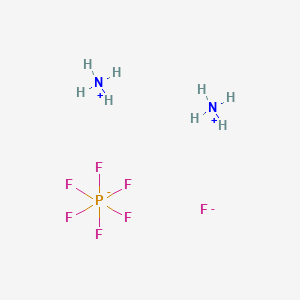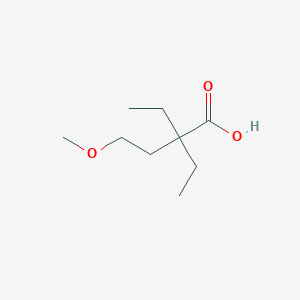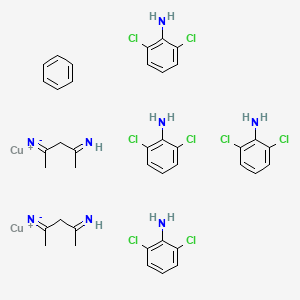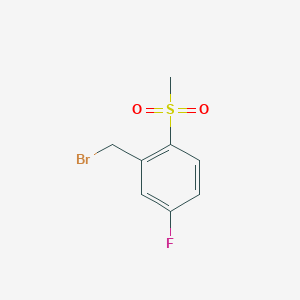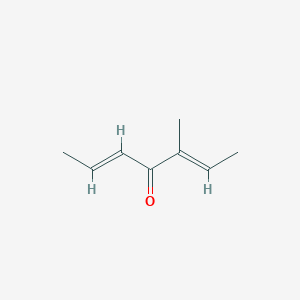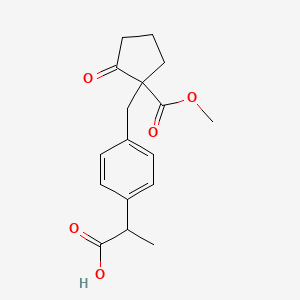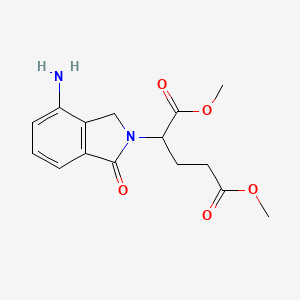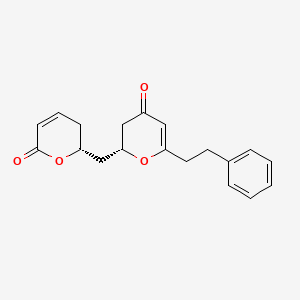
Ethyl2-(3-fluoroazetidin-3-yl)acetatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl2-(3-fluoroazetidin-3-yl)acetatehydrochloride is a chemical compound with the molecular formula C7H13ClFNO2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a fluoro substituent on the azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(3-fluoroazetidin-3-yl)acetatehydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, a common method involves the reaction of ethyl 2-bromoacetate with a suitable amine to form the azetidine ring.
Introduction of the Fluoro Group: The fluoro substituent can be introduced via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl2-(3-fluoroazetidin-3-yl)acetatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Aplicaciones Científicas De Investigación
Ethyl2-(3-fluoroazetidin-3-yl)acetatehydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl2-(3-fluoroazetidin-3-yl)acetatehydrochloride involves its interaction with specific molecular targets. The fluoro substituent can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate hydrochloride
- 3-Fluoroazetidine hydrochloride
Uniqueness
Ethyl2-(3-fluoroazetidin-3-yl)acetatehydrochloride is unique due to its specific structural features, including the fluoro substituent on the azetidine ring. This structural modification can significantly impact its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Propiedades
Número CAS |
2913241-69-5 |
|---|---|
Fórmula molecular |
C7H13ClFNO2 |
Peso molecular |
197.63 g/mol |
Nombre IUPAC |
ethyl 2-(3-fluoroazetidin-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C7H12FNO2.ClH/c1-2-11-6(10)3-7(8)4-9-5-7;/h9H,2-5H2,1H3;1H |
Clave InChI |
VFUPLPBVRDXHHN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1(CNC1)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


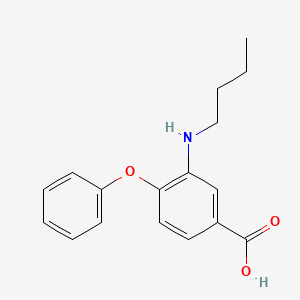
![ethyl [(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B13445973.png)
